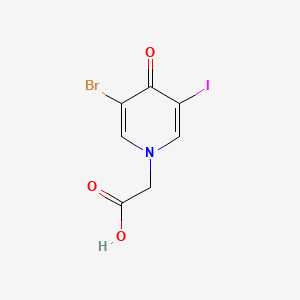
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid is a heterocyclic compound featuring a pyridine ring substituted with bromine, iodine, and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid typically involves multi-step organic reactions. One common method includes the bromination and iodination of a pyridine derivative, followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine and iodine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid involves its interaction with specific molecular targets. The bromine and iodine atoms can participate in halogen bonding, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Bromo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the iodine atom, which may affect its reactivity and binding properties.
2-(5-Iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks the bromine atom, leading to different chemical and biological properties.
2-(4-Oxo-1,4-dihydropyridin-1-yl)acetic acid: Lacks both bromine and iodine, making it less reactive in certain types of reactions.
Uniqueness
The presence of both bromine and iodine atoms in 2-(3-Bromo-5-iodo-4-oxo-1,4-dihydropyridin-1-yl)acetic acid makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H5BrINO3 |
|---|---|
Peso molecular |
357.93 g/mol |
Nombre IUPAC |
2-(3-bromo-5-iodo-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO3/c8-4-1-10(3-6(11)12)2-5(9)7(4)13/h1-2H,3H2,(H,11,12) |
Clave InChI |
JNSZMPOHPCOODG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=O)C(=CN1CC(=O)O)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


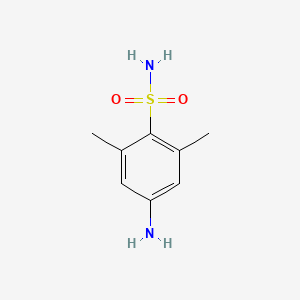
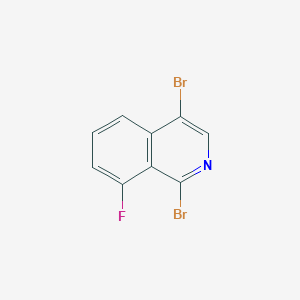
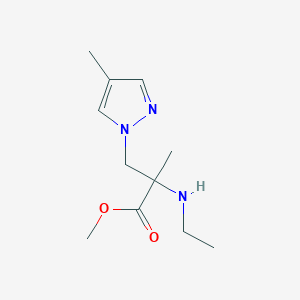
![(3R,4R)-4-[4-(propan-2-yl)piperazin-1-yl]pyrrolidin-3-ol](/img/structure/B13629828.png)
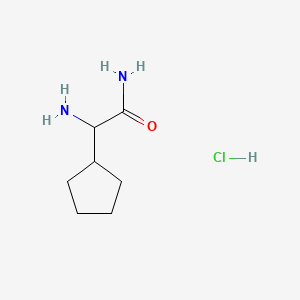
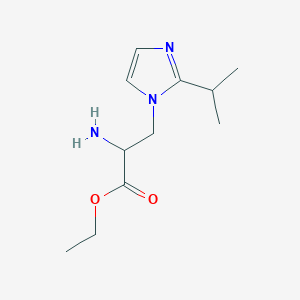
![1-(2-Chloroethyl)-tricyclo[3.3.1.13,7]decane](/img/structure/B13629845.png)

![1-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazinetrihydrochloride](/img/structure/B13629850.png)
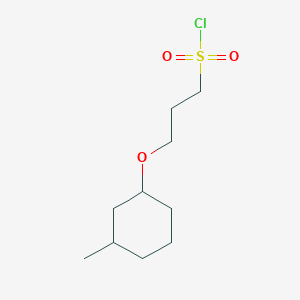
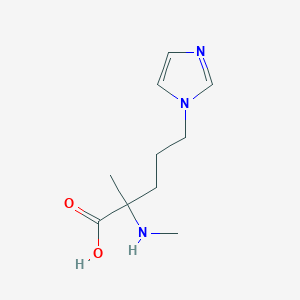
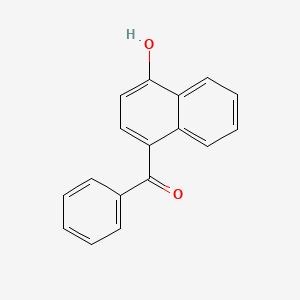
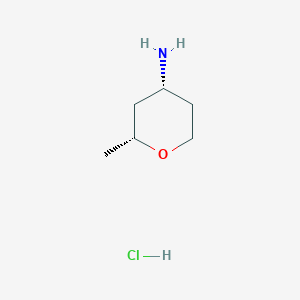
![tert-butylN-[4-(chlorosulfonyl)-2,2-dimethylbutyl]carbamate](/img/structure/B13629900.png)
